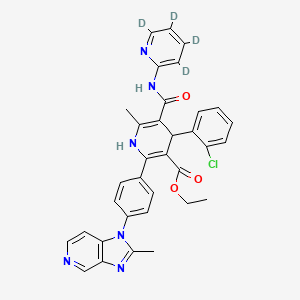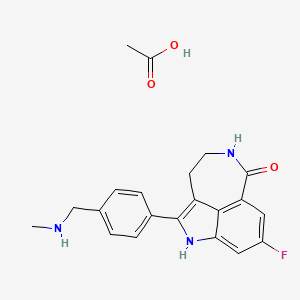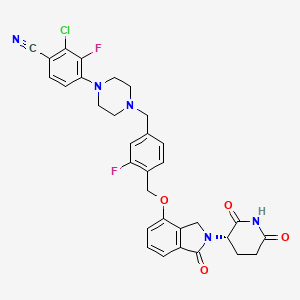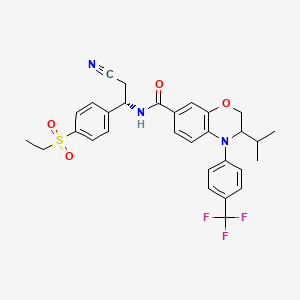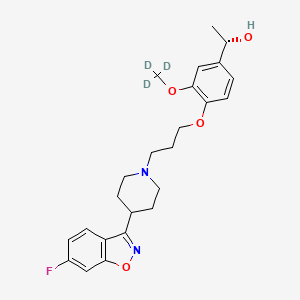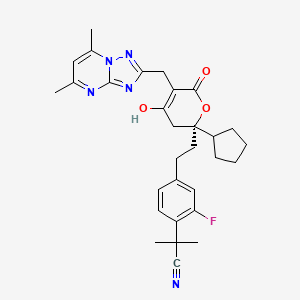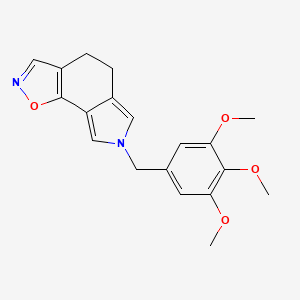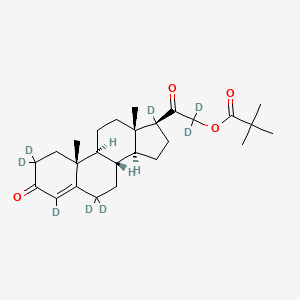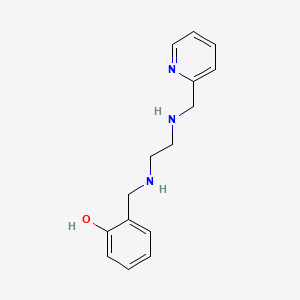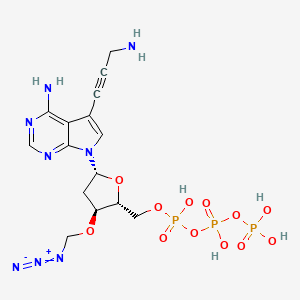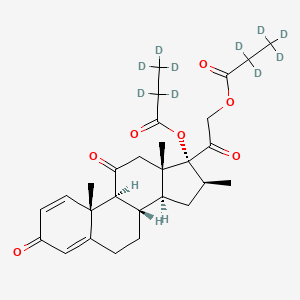
Meprednisone 17,21-Dipropionate-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Meprednisone 17,21-Dipropionate-d10 involves the incorporation of deuterium atoms into the meprednisone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of this compound follows standard protocols for the synthesis of deuterium-labeled compounds. This involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Chemical Reactions Analysis
Types of Reactions
Meprednisone 17,21-Dipropionate-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state compounds .
Scientific Research Applications
Meprednisone 17,21-Dipropionate-d10 is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Meprednisone 17,21-Dipropionate-d10 involves its interaction with glucocorticoid receptors in cells. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammation and immune response . This leads to anti-inflammatory and immunosuppressive effects, which are characteristic of glucocorticoids .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Meprednisone 17,21-Dipropionate-d10 include:
Prednisone: A widely used glucocorticoid with similar anti-inflammatory properties.
Prednisolone: The active metabolite of prednisone, also used for its anti-inflammatory effects.
Dexamethasone: A potent glucocorticoid with a longer duration of action compared to prednisone.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms enhances the stability and metabolic profile of the compound, making it a valuable tool in pharmacokinetic and pharmacodynamic studies .
Properties
Molecular Formula |
C28H36O7 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
[2-oxo-2-[(8S,9S,10R,13S,14S,16S,17R)-10,13,16-trimethyl-3,11-dioxo-17-(2,2,3,3,3-pentadeuteriopropanoyloxy)-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C28H36O7/c1-6-23(32)34-15-22(31)28(35-24(33)7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-26(17,4)25(19)21(30)14-27(20,28)5/h10-11,13,16,19-20,25H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,25+,26-,27-,28-/m0/s1/i1D3,2D3,6D2,7D2 |
InChI Key |
WNYSHFLAJZEZIV-MYEQRXDESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)C)OC(=O)C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)C)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


